molecular formula C9H12N2O B3367775 (S)-1-(Pyridin-4-yl)pyrrolidin-3-ol CAS No. 194668-44-5

(S)-1-(Pyridin-4-yl)pyrrolidin-3-ol

Cat. No. B3367775
CAS RN: 194668-44-5
M. Wt: 164.20 g/mol
InChI Key: HHYWFIGUFNRYPN-VIFPVBQESA-N
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Description

(S)-1-(Pyridin-4-yl)pyrrolidin-3-ol is a chemical compound that has gained attention in scientific research due to its potential for various applications.

Mechanism of Action

The mechanism of action of (S)-1-(Pyridin-4-yl)pyrrolidin-3-ol is not fully understood, but it is believed to exert its effects through the modulation of neurotransmitter systems in the brain. Specifically, the compound has been shown to enhance the activity of acetylcholine, a neurotransmitter that is important for learning and memory.
Biochemical and Physiological Effects:
Studies have shown that (S)-1-(Pyridin-4-yl)pyrrolidin-3-ol can improve cognitive function and memory in animal models. The compound has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using (S)-1-(Pyridin-4-yl)pyrrolidin-3-ol in lab experiments is its potential as a therapeutic agent for neurological disorders. However, one limitation is that the compound is not yet fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

Future research on (S)-1-(Pyridin-4-yl)pyrrolidin-3-ol could focus on its potential therapeutic applications for neurological disorders, as well as its mechanism of action and safety profile. Additionally, the compound could be studied for its potential as a tool for neuroscience research, such as in the development of new imaging techniques.

Scientific Research Applications

(S)-1-(Pyridin-4-yl)pyrrolidin-3-ol has been studied for its potential in various scientific research areas, including medicinal chemistry, neuroscience, and biochemistry. The compound has shown promise as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(3S)-1-pyridin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-9-3-6-11(7-9)8-1-4-10-5-2-8/h1-2,4-5,9,12H,3,6-7H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYWFIGUFNRYPN-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80707343
Record name (3S)-1-(Pyridin-4-yl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80707343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(Pyridin-4-yl)pyrrolidin-3-ol

CAS RN

194668-44-5
Record name (3S)-1-(Pyridin-4-yl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80707343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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